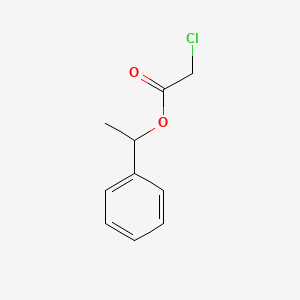

1-Phenylethyl chloroacetate

Description

Structure

3D Structure

Properties

CAS No. |

72939-47-0 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

1-phenylethyl 2-chloroacetate |

InChI |

InChI=1S/C10H11ClO2/c1-8(13-10(12)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

InChI Key |

WLNYYBUZSZGLBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)CCl |

Origin of Product |

United States |

Fundamental Aspects of 1 Phenylethyl Chloroacetate in Academic Research

Theoretical Considerations of Molecular Structure and Reactivity

The arrangement of atoms and electrons in 1-phenylethyl chloroacetate (B1199739) dictates its physical and chemical properties. Theoretical and computational studies, often on analogous phenyl esters, provide a framework for understanding its structure and inherent reactivity.

The electronic structure of 1-phenylethyl chloroacetate is a composite of several key functional groups: the phenyl ring, the ester linkage, and the chloroacetyl group. The bonding within the molecule involves a combination of sigma (σ) and pi (π) bonds, with electron delocalization playing a crucial role.

The phenyl group features a π-electron system characteristic of aromatic rings, where electrons are delocalized across the six sp²-hybridized carbon atoms. libretexts.org This aromatic system can influence the reactivity of the adjacent benzylic carbon. The ester group contains a planar C-COO-C linkage with a carbonyl (C=O) double bond. The oxygen atom of the ester linkage possesses lone pairs of electrons that can participate in resonance with the carbonyl group, affecting the bond lengths and electron density.

Computational studies, such as Density Functional Theory (DFT), on related molecules like methyl chloroformate and other esters help to elucidate these properties. nih.govresearchgate.net These studies confirm that bond formation is driven by a net decrease in the energy of the system, achieving a stable electronic configuration. libretexts.org The presence of the electronegative chlorine atom in the chloroacetate moiety creates a dipole moment and an electrophilic carbon center at the α-position, making it susceptible to nucleophilic attack.

Table 1: Typical Bond Properties in Related Ester Structures This table presents generalized data from computational studies on esters to illustrate the bonding environment.

| Bond Type | Hybridization | Typical Bond Length (Å) | Description |

| C=C (Aromatic) | sp²-sp² | ~1.40 | Part of the delocalized π-system in the phenyl ring. nih.gov |

| C-H (Aromatic) | sp²-s | ~1.08 | Standard aromatic carbon-hydrogen bond. nih.gov |

| C-C (Alkyl-Aryl) | sp³-sp² | ~1.51 | Single bond connecting the chiral center to the phenyl ring. |

| C-O (Ester) | sp³-sp² | ~1.45 | Bond between the chiral carbon and the ester oxygen. |

| O=C (Carbonyl) | sp²-sp² | ~1.20 | Polar double bond characteristic of the ester group. |

| O-C (Carbonyl) | sp²-sp² | ~1.35 | Bond with partial double-bond character due to resonance. |

| C-Cl | sp³-sp³ | ~1.78 | Polar covalent bond making the adjacent carbon electrophilic. |

Conformational analysis of this compound involves studying the rotation around its single bonds, primarily the C(aryl)-C(alkyl) and C(alkyl)-O(ester) bonds. Research on similar phenyl esters indicates that these molecules are not rigidly planar. cdnsciencepub.com Molecular orbital and NMR studies on phenyl formate (B1220265) show that the most stable conformation involves the ester side chain being twisted out of the benzene (B151609) plane by approximately 60°. cdnsciencepub.com

This preference for a non-planar structure is a balance between steric hindrance and electronic effects. A planar conformation can lead to steric clashes, while a twisted conformation can still allow for some degree of electronic conjugation between the phenyl ring and the ester group. cdnsciencepub.com Two primary conformers are often considered for esters, designated as Z and E, based on the arrangement around the ester C-O bond. For phenyl esters, the Z conformer, where the carbonyl group points toward the phenyl ring, is generally computed to be significantly more stable. cdnsciencepub.com

Studies on structurally related compounds, such as 1-phenylethyl aryl sulfoxides and N,N-bis(1-phenylethyl)acetamides, further underscore the importance of steric and electronic interactions in determining the preferred conformations. researchgate.netrsc.org In these systems, rotamers that minimize steric repulsion while allowing for favorable, albeit weak, interactions like aryl/aryl attractions are often the most populated. researchgate.net

Table 2: Calculated Relative Energies of Phenyl Formate Conformers This data from a study on phenyl formate illustrates the energy differences between planar and non-planar conformations, which provides a model for understanding this compound. cdnsciencepub.com

| Conformer Geometry | Torsion Angle (θ) | Relative Energy (kJ/mol) | Stability |

| Planar Z | 0° | 5.9 | Less Stable |

| Non-planar Z | ~60° | 0.0 | Most Stable |

| Perpendicular Z | 90° | 4.93 | Less Stable |

| Planar E | 0° | 21.13 | Least Stable |

Stereochemical Implications and Chiral Forms

The presence of a stereogenic center in the 1-phenylethyl moiety is a defining feature of this compound, introducing the concepts of chirality, enantiomers, and diastereomers into its chemistry.

The carbon atom attached to the phenyl group, a hydrogen atom, a methyl group, and the chloroacetoxy group is a chiral center. Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-1-phenylethyl chloroacetate and (S)-1-phenylethyl chloroacetate. These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

The 1-phenylethyl group is a widely used chiral auxiliary in organic synthesis. nih.gov A common strategy for separating racemic mixtures of other chiral molecules (like carboxylic acids) involves reacting them with an enantiomerically pure form of 1-phenylethanol (B42297). tandfonline.com This reaction creates a mixture of diastereomeric esters. Unlike enantiomers, diastereomers have different physical properties (e.g., melting points, boiling points, and solubility) and can be separated by standard laboratory techniques such as crystallization or chromatography (e.g., HPLC). tandfonline.com

For instance, racemic 2-(5,6-dichloro-3-indolyl)propionic acid was successfully resolved by converting it into diastereomeric esters using (S)-(-)-1-phenylethanol, which were then separated by HPLC. tandfonline.com Similarly, the enzymatic resolution of racemic 1-phenylethanol can be monitored by converting the unreacted alcohol into a diastereomeric ester and analyzing the mixture by NMR. nih.govunits.it The distinct chemical environments of the protons in the two diastereomers lead to different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification. nih.gov

The chiral purity of a sample, often expressed as enantiomeric excess (e.e.), is a critical parameter in stereoselective synthesis. For esters derived from 1-phenylethanol, optical purity is frequently determined by measuring the specific optical rotation of the sample using a polarimeter. nih.govcdnsciencepub.com The observed rotation is compared to the known maximum rotation of the enantiomerically pure substance. For example, the optical purity of resolved 1-phenylethanol was determined by comparing its specific rotation to that of a commercially available, highly pure standard. nih.govcdnsciencepub.com

A more detailed analysis of enantiomeric composition is often achieved through NMR spectroscopy. One common method involves reacting the chiral alcohol or ester with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. cdnsciencepub.com The signals from specific nuclei (e.g., ¹H or ¹⁹F) in the resulting diastereomers are typically well-resolved in the NMR spectrum, and the ratio of their integration values directly corresponds to the enantiomeric ratio of the original sample. cdnsciencepub.comtandfonline.com

The use of chiral solvating agents in NMR spectroscopy provides an alternative, non-covalent method for differentiating enantiomers. researchgate.net These agents form transient diastereomeric complexes with the enantiomers of the analyte, inducing small but measurable differences in the chemical shifts of their protons. This technique has been successfully applied to determine the enantiomeric composition of chiral esters like 1-phenylethyl acetate (B1210297). researchgate.net

Table 3: Optical Rotation Data for Enantiomers of 1-Phenylethanol This table provides reference values for the optical activity of the parent alcohol from which 1-phenylethyl esters are derived.

| Enantiomer | Specific Rotation [α] | Purity | Conditions | Reference |

| (R)-1-phenylethanol | +43.03° | 99.9% | Methanol | nih.gov |

| Resolved (S)-alcohol | -25.02° | 58% e.e. | Methanol | nih.gov |

| (R)-1-phenylethanol | +53.5° | >99% e.e. | Benzene | tandfonline.com |

Synthetic Methodologies for 1 Phenylethyl Chloroacetate and Analogues

Chemical Synthesis Pathways

The formation of the ester bond in 1-phenylethyl chloroacetate (B1199739) is typically accomplished via direct reaction or by using activated acyl compounds.

Multi-Step Synthetic Strategies from Precursors

Multi-step strategies typically involve the synthesis of the alcohol precursor, 1-phenylethanol (B42297), followed by its conversion to the final ester product. The esterification step itself focuses on the derivatization of the alcohol and the introduction of the chloroacetate group.

The core of the synthesis is the derivatization of the hydroxyl group of 1-phenylethanol to form an ester linkage. 1-Phenylethanol itself can be synthesized via several routes, such as the reduction of acetophenone (B1666503) using sodium borohydride (B1222165) or through the reaction of benzaldehyde (B42025) with a Grignard reagent like methylmagnesium bromide. Once the alcohol is obtained, it serves as the nucleophile in the subsequent esterification reaction.

The chloroacetate moiety is introduced by reacting 1-phenylethanol with a suitable chloroacetylating agent. While chloroacetic acid can be used directly, more reactive derivatives are often preferred to achieve higher yields under milder conditions.

Chloroacetyl Chloride: The most common and highly reactive agent for this purpose is chloroacetyl chloride. It readily reacts with alcohols like 1-phenylethanol to form the corresponding ester and hydrogen chloride (HCl). Due to the release of corrosive HCl, the reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct and drive the reaction to completion. The high reactivity of chloroacetyl chloride allows the reaction to proceed at or below room temperature.

Other Methods: Transesterification, as mentioned in the enzymatic catalysis section, is another method where a chloroacetate ester (e.g., methyl chloroacetate or ethyl chloroacetate) could react with 1-phenylethanol in the presence of a catalyst to yield 1-phenylethyl chloroacetate and a different alcohol byproduct.

Chemoenzymatic and Biocatalytic Approaches

The core of biocatalytic strategies for producing chiral 1-phenylethyl esters lies in the enzymatic kinetic resolution of racemic 1-phenylethanol. This process utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This results in a mixture of an enantiomerically enriched ester and the unreacted alcohol enantiomer, which can then be separated.

Enzymatic Kinetic Resolution Strategies for 1-Phenylethanol-derived Esters

Enzymatic kinetic resolution is a widely adopted method for obtaining enantiomerically pure compounds. researchgate.net The strategy for 1-phenylethanol-derived esters typically involves the transesterification or esterification of racemic 1-phenylethanol using a suitable acyl donor in the presence of a lipase (B570770).

Lipases are extensively used as biocatalysts for the kinetic resolution of racemic secondary alcohols due to their availability, stability in organic solvents, and high enantioselectivity. scielo.br The lipase-catalyzed acylation of one enantiomer from a racemic mixture of 1-phenylethanol allows for the separation of the resulting optically active ester. scielo.br

Several lipases have been successfully employed for the kinetic resolution of 1-phenylethanol, including Novozym 435 (immobilized Candida antarctica lipase B), and lipases from Burkholderia cepacia and Candida rugosa. scirp.orgnih.govresearchgate.net The choice of lipase can significantly impact the reaction's efficiency and enantioselectivity. scirp.org For instance, in the synthesis of 1-phenylethyl acetate (B1210297), Novozym 435 has been identified as a highly effective catalyst when used in a hexane (B92381) solvent system. scirp.org

The selection of the acyl donor is another critical factor. While vinyl acetate is a commonly used and effective acyl donor, research has also explored others like isopropenyl acetate. researchgate.netbohrium.com The choice of solvent also plays a crucial role, with non-aqueous solvents like n-heptane, toluene, and diisopropyl ether being frequently used. researchgate.netresearchgate.net

The reusability of the enzyme is a key advantage of this biocatalytic approach. For example, the use of ionic liquids in the reaction medium has been shown to allow for the reuse of the enzyme over multiple reaction cycles while maintaining high operational stability. researchgate.net

To maximize the yield and enantiomeric purity of the desired 1-phenylethyl ester, the optimization of various reaction parameters is essential. These parameters include reaction temperature, substrate concentration, enzyme loading, and the molar ratio of the acyl donor to the alcohol. scirp.orgnih.gov

Response surface methodology (RSM) is a common statistical technique used to optimize these parameters. nih.gov For the Novozym 435-catalyzed kinetic resolution of (R,S)-1-phenylethanol using vinyl acetate, optimal conditions have been identified. nih.gov One study determined the optimal substrate concentration to be 240 mM with a biocatalyst concentration of 11 mg/mL at 42°C for a reaction time of 75 minutes to achieve 100% enantiomeric excess for the substrate. nih.gov Another study found optimal conditions to be a reaction temperature of 60°C, a lipase addition of 40 mg/ml, a 1-phenylethanol concentration of 100 mmol/ml, and a vinyl acetate concentration of 500 mmol/L, which resulted in a 61.49% yield of 1-phenylethyl acetate after 24 hours. scirp.org

The following table summarizes the optimized parameters from a study on the synthesis of 1-phenylethyl acetate using Novozym 435:

| Parameter | Optimized Value | Reference |

| Substrate Concentration | 240 mM | nih.gov |

| Biocatalyst Loading | 11 mg/mL | nih.gov |

| Temperature | 42 °C | nih.gov |

| Reaction Time | 75 min | nih.gov |

These findings highlight the importance of fine-tuning reaction conditions to achieve high efficiency in the biocatalytic synthesis of 1-phenylethyl esters.

Enzyme Characterization and Mechanism in Ester Synthesis

Esterases and lipases, which belong to the carboxylic ester hydrolase group, are the primary enzymes used in the synthesis of esters. researchgate.net These enzymes catalyze both the hydrolysis and formation of ester bonds and are attractive for organic synthesis due to their broad substrate acceptance, high stability, and enantioselectivity, without the need for cofactors. researchgate.net

The catalytic mechanism of lipase-mediated esterification often follows a sequential, or Ping-Pong Bi-Bi, mechanism. bohrium.com This mechanism involves the formation of an acyl-enzyme intermediate. In the first step, the enzyme reacts with the acyl donor to form this intermediate, releasing the alcohol part of the donor. In the second step, the acyl-enzyme complex reacts with the alcohol substrate (in this case, an enantiomer of 1-phenylethanol) to form the final ester product and regenerate the free enzyme. bohrium.com

The stereoselectivity of the lipase is a key characteristic, enabling it to differentiate between the two enantiomers of the alcohol. mdpi.com This property is crucial in pharmaceutical and agrochemical industries for producing single enantiomers, as often only one has the desired biological activity. mdpi.com

Chemical Reactivity and Transformation Studies of 1 Phenylethyl Chloroacetate

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving 1-phenylethyl chloroacetate (B1199739) is crucial for predicting its behavior and harnessing its synthetic potential. The primary pathways investigated include nucleophilic acyl substitution, as well as elimination and rearrangement reactions.

Nucleophilic acyl substitution is a fundamental reaction for esters, proceeding through a characteristic addition-elimination mechanism. A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the leaving group, in this case, the 1-phenylethoxide group, is expelled, resulting in the formation of a new acyl compound.

Nucleophilic Acyl Substitution Mechanisms

Role of the Chloroacetate Group as an Electrophile

The chloroacetate group significantly influences the electrophilicity of the carbonyl carbon. The presence of the electron-withdrawing chlorine atom on the alpha-carbon increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple acetate (B1210297) ester. This enhanced electrophilicity is a key feature of 1-phenylethyl chloroacetate's reactivity. The general mechanism for nucleophilic acyl substitution is depicted below:

Step 1: Nucleophilic attack on the carbonyl carbon. Step 2: Formation of a tetrahedral intermediate. Step 3: Elimination of the leaving group (1-phenoxide).

Factors Influencing Reaction Kinetics and Stereoselectivity

The kinetics and stereoselectivity of nucleophilic acyl substitution reactions of this compound are influenced by several factors:

Nature of the Nucleophile: Stronger nucleophiles will react faster. The steric bulk of the nucleophile can also play a role, with bulkier nucleophiles potentially leading to slower reaction rates.

Solvent: Polar aprotic solvents can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and accelerating the reaction. Protic solvents can solvate the nucleophile, potentially slowing the reaction down.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Stereochemistry: Since the 1-phenylethyl group contains a chiral center, the stereochemical outcome of reactions is of significant interest. In many cases, if the reaction does not involve the chiral center directly, the stereochemistry is retained. However, conditions that favor an SN1-type reaction at the benzylic carbon could lead to racemization. Enzymatic resolutions, for instance, have been effectively used for the kinetic resolution of related compounds like 1-phenylethanol (B42297), highlighting the potential for high stereoselectivity in reactions involving this chiral moiety. nih.govresearchgate.net

Illustrative Data on Reaction Kinetics:

| Entry | Solvent | Temperature (°C) | Relative Rate Constant (krel) |

|---|---|---|---|

| 1 | Water | 25 | 1.0 |

| 2 | Water | 50 | 4.2 |

| 3 | 50% Acetone/Water | 25 | 0.5 |

| 4 | 50% Ethanol/Water | 25 | 0.3 |

Under certain conditions, this compound can undergo elimination reactions. The presence of a hydrogen atom on the carbon adjacent to the phenyl group allows for the possibility of E1 or E2 elimination pathways, leading to the formation of styrene. The choice between E1 and E2 mechanisms is influenced by the strength of the base, the solvent, and the temperature.

Rearrangement reactions, such as the Wagner-Meerwein rearrangement, are also a possibility, particularly if a carbocation intermediate is formed at the benzylic position under acidic conditions. Such rearrangements involve the migration of an alkyl or aryl group to a neighboring electron-deficient center.

Role as a Synthetic Intermediate and Building Block

The reactivity of this compound makes it a valuable intermediate in organic synthesis, providing a scaffold for the introduction of the 1-phenylethyl group and a reactive handle for further functionalization.

This compound can be utilized in the synthesis of more complex molecules. For instance, the chloroacetate moiety can be displaced by various nucleophiles to introduce new functional groups. The chiral 1-phenylethyl group can also act as a chiral auxiliary to control the stereochemistry of subsequent reactions.

One potential application is in the synthesis of β-lactams, which are core structures in many antibiotic drugs. The reaction of an imine with a ketene derived from the chloroacetate portion could, in principle, lead to the formation of a β-lactam ring. encyclopedia.pubnih.gov The stereochemistry of the 1-phenylethyl group could influence the stereochemical outcome of the cycloaddition.

Illustrative Synthetic Scheme:

An illustrative example of how this compound might be used to synthesize a more complex molecule is shown below. This hypothetical scheme demonstrates the derivatization of the chloroacetate moiety followed by further transformations.

Step 1: Nucleophilic substitution of the chloride with an azide nucleophile. Step 2: Reduction of the azide to an amine. Step 3: Amide coupling with a carboxylic acid to form a more complex amide.

This sequence showcases how the initial chloroacetate can be transformed into a versatile amine handle for the construction of larger, more complex molecular architectures.

Applications in the Formation of Chiral Compounds and Auxiliaries

This compound is a notable reagent in asymmetric synthesis, primarily utilized as a chiral building block. Its structure uniquely combines a well-established chiral auxiliary, the 1-phenylethyl group, with a reactive chloroacetate moiety. This combination allows for the transfer of its chiral information to a new molecule through stereoselective carbon-carbon bond formation, making it a valuable tool in the synthesis of enantiomerically enriched compounds.

The primary utility of this compound stems from its role as a chiral electrophile. In reactions with nucleophiles, such as enolates, the chiral 1-phenylethyl group influences the trajectory of the incoming nucleophile, resulting in the preferential formation of one diastereomer over the other. This process, known as asymmetric induction, is fundamental to modern stereoselective synthesis.

Introduction of Chirality via the 1-Phenylethyl Group

The 1-phenylethyl group is a widely employed chiral auxiliary in organic synthesis. ucsb.edu When incorporated into a molecule like this compound, it serves to control the stereochemical outcome of subsequent reactions. The mechanism of chirality transfer relies on the concept of diastereofacial bias, where the chiral auxiliary makes one face of the reactive center (in this case, the chloroacetyl group) more sterically accessible than the other.

The phenyl group, being sterically demanding, effectively blocks one side of the molecule. When a nucleophile, such as a lithium enolate, approaches the electrophilic carbon of the chloroacetate, it is directed to the less hindered face. york.ac.uk This guided attack leads to the formation of a new stereocenter with a predictable configuration. The effectiveness of this stereocontrol depends on the reaction conditions and the nature of the nucleophile, but high levels of diastereoselectivity can often be achieved.

The general principle of this process is outlined in the table below, illustrating a typical diastereoselective alkylation reaction.

| Reactant A (Nucleophile) | Reactant B (Chiral Electrophile) | Key Principle | Predominant Product (Diastereomer) | Diastereomeric Excess (d.e.) |

|---|---|---|---|---|

| Prochiral Enolate | (R)-1-Phenylethyl chloroacetate | The (R)-1-phenylethyl group sterically hinders the Re face of the electrophilic center. | (R,R)-Alkylation Product | Typically moderate to high |

| Prochiral Enolate | (S)-1-Phenylethyl chloroacetate | The (S)-1-phenylethyl group sterically hinders the Si face of the electrophilic center. | (S,R)-Alkylation Product | Typically moderate to high |

Once the desired chiral center has been established, the 1-phenylethyl auxiliary group can be cleaved from the molecule, typically through hydrolysis of the ester bond, to yield the final enantiomerically enriched product and recover the chiral alcohol (1-phenylethanol).

Precursor to Biologically Relevant Scaffolds

The ability to introduce a chiral acetic acid derivative fragment makes this compound a useful precursor for a variety of biologically significant molecular frameworks. orgsyn.org Its application is particularly relevant in the synthesis of chiral heterocycles and α-substituted carboxylic acids, which are core components of many pharmaceutical compounds. unodc.org

One major application is in the asymmetric synthesis of non-proteinogenic α-amino acids. By using the enolate of a glycine (B1666218) Schiff base as the nucleophile, alkylation with this compound can establish the stereocenter at the α-carbon. Subsequent hydrolysis of the ester and imine functionalities yields the desired chiral amino acid.

Furthermore, this compound can be employed in the synthesis of chiral heterocyclic scaffolds such as piperazines, morpholines, and aziridines. nih.govnih.gov In these syntheses, the chloroacetate moiety serves as an electrophilic partner in cyclization reactions. For instance, reaction with a chiral diamine can proceed via a stereoselective alkylation followed by intramolecular cyclization to form a substituted piperazinone, a common motif in medicinal chemistry. The stereochemistry of the final product is directly influenced by the chirality of both the 1-phenylethyl group and the reacting partner.

The following table summarizes potential synthetic transformations where this compound can act as a key precursor.

| Target Scaffold | Nucleophile/Reaction Partner | Key Transformation | Significance of Scaffold |

|---|---|---|---|

| Chiral α-Amino Acids | Glycine imine enolate | Asymmetric alkylation | Building blocks for peptides, peptidomimetics, and pharmaceuticals. |

| Chiral β-Hydroxy Esters | Aldehyde or Ketone (via Reformatsky-type reaction) | Stereoselective addition to a carbonyl | Versatile intermediates in natural product synthesis. |

| Chiral Piperazinones | Chiral 1,2-diamines | Sequential N-alkylation and lactamization | Core structures in various CNS-active drugs. |

| Chiral Aziridine Carboxylates | Imines | Aza-Darzens reaction | Precursors for synthesizing complex amines and amino alcohols. nih.gov |

Through these and other related transformations, this compound serves as a versatile starting material for constructing complex, stereochemically defined molecules that are of interest in drug discovery and development.

Stereoselective Synthesis and Chiral Induction Utilizing 1 Phenylethyl Chloroacetate Principles

Utilization as a Chiral Auxiliary in Organic Transformationswikipedia.orgsigmaaldrich.com

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. wikipedia.org The 1-phenylethyl moiety, derived from 1-phenylethanol (B42297), is a widely used chiral auxiliary due to its commercial availability in both enantiomeric forms, its straightforward incorporation and subsequent removal, and its significant steric influence that effectively biases the approach of incoming reagents. wikipedia.orgnih.gov The phenyl group, being the largest substituent on the chiral center, plays a crucial role in creating a sterically hindered environment on one face of the molecule, thereby directing reactions to the opposite, less hindered face. researchgate.net

Diastereoselective reactions are chemical reactions that yield a preponderance of one diastereomer over others. dalalinstitute.com When the 1-phenylethyl group is attached to a prochiral center, it imparts a chiral environment that can lead to the preferential formation of one diastereomer upon reaction. msu.edu This asymmetric induction arises from the steric and electronic interactions between the chiral auxiliary and the reacting centers. researchgate.net

For instance, in the alkylation of enolates derived from esters containing a 1-phenylethyl chiral auxiliary, the bulky phenyl group directs the incoming electrophile to the less sterically hindered face of the enolate. This results in the formation of a new stereocenter with a predictable relative configuration to the chiral center of the auxiliary. The degree of diastereoselectivity is influenced by factors such as the reaction temperature, the solvent, and the nature of the electrophile and base used. Research has shown that the N-(1-phenylethyl)benzamide chiral auxiliary can lead to substantial stereoinduction (78:22 diastereomeric ratio) in the alkylation of a glycinate (B8599266) enolate. researchgate.net

Table 1: Examples of Diastereoselective Reactions Utilizing 1-Phenylethyl Derivatives

| Reaction Type | Substrate | Reagent | Diastereomeric Ratio (dr) | Ref. |

|---|---|---|---|---|

| Alkylation | Chiral glycinate with N-(1-phenylethyl)benzamide auxiliary | Alkyl halide | 78:22 | researchgate.net |

| Aza-Diels-Alder | Iminoacetates with N-(R)-1-phenylethyl auxiliary | Cyclopentadiene | 93:7 | researchgate.net |

For example, the asymmetric synthesis of α-amino acids can be achieved by the diastereoselective alkylation of a glycine (B1666218) enolate equivalent bearing a 1-phenylethyl chiral auxiliary. researchgate.net Subsequent cleavage of the auxiliary provides the desired α-amino acid in high enantiomeric purity. Similarly, enantiopure β-lactams and other heterocyclic compounds have been synthesized using this methodology. nih.gov The choice between the (R)- or (S)-enantiomer of the 1-phenylethylamine (B125046) auxiliary allows for the selective synthesis of either enantiomer of the target molecule. rsc.org

Optical Resolution Techniques for Related 1-Phenylethyl Estersscielo.bronyxipca.com

Optical resolution is the process of separating a racemic mixture into its constituent enantiomers. For esters derived from 1-phenylethanol, including 1-phenylethyl chloroacetate (B1199739), several resolution techniques can be employed.

One common strategy for resolving racemic alcohols or acids is to first convert them into a mixture of diastereomeric esters by reacting them with a chiral derivatizing agent. These resulting diastereomers have different physical properties, including their affinity for stationary phases used in chromatography, allowing for their separation by techniques such as high-performance liquid chromatography (HPLC) or column chromatography. nih.govoup.com

For instance, racemic 1-phenylethanol can be esterified with a chiral acid, and the resulting diastereomeric esters can be separated on a silica (B1680970) gel column. oup.comnih.gov After separation, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure 1-phenylethanol and the chiral acid, which can often be recovered and reused. The separation efficiency is dependent on the choice of the chiral derivatizing agent and the chromatographic conditions.

Table 2: Chromatographic Resolution of 1-Phenylethanol Diastereomers

| Chiral Derivatizing Agent | Chromatographic Method | Outcome | Ref. |

|---|---|---|---|

| (R)-(-)-Acetoxyphenylacetic acid | Silica Gel Column Chromatography | Separation of (R,R) and (S,R) diastereomers | nih.govunits.it |

| (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | HPLC on silica gel | Complete separation of diastereomeric esters | nih.gov |

Classical resolution involves the formation of diastereomeric salts by reacting a racemic acid or base with a chiral resolving agent, which is a chiral base or acid, respectively. onyxipca.comresearchgate.net These diastereomeric salts typically have different solubilities, allowing for their separation by fractional crystallization.

In the context of 1-phenylethyl esters, this method is more commonly applied to the precursor, 1-phenylethylamine. Racemic 1-phenylethylamine can be resolved by forming diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid. nih.govgoogle.com The less soluble salt preferentially crystallizes from the solution and can be isolated by filtration. The enantiomerically pure amine can then be recovered by treating the salt with a base. This resolved amine can subsequently be used to synthesize enantiomerically pure 1-phenylethyl esters. This method remains a widely used and cost-effective technique for obtaining enantiopure amines on a large scale. nih.gov

Advanced Computational and Spectroscopic Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool in modern chemistry, providing deep insights into the electronic structure, stability, and reactivity of molecules. For 1-phenylethyl chloroacetate (B1199739) and related esters, DFT calculations are instrumental in mapping reaction pathways, characterizing transition states, and analyzing conformational preferences, offering a molecular-level understanding that complements experimental observations.

DFT studies are pivotal in exploring the mechanisms of reactions involving esters. By calculating the potential energy surface, researchers can identify the most plausible reaction pathways. A computational investigation into the gas-phase thermal decomposition of the related 1-phenylethyl acetate (B1210297) to form vinyl benzene (B151609) and acetic acid illustrates this capability. researchgate.net Using the DFT method at the B3LYP/6-31++G** level of theory, the geometric parameters of the ground state (reactant), the six-membered cyclic transition state, and the products were determined. researchgate.net This type of analysis reveals that the decomposition proceeds through a concerted, asynchronous mechanism. researchgate.net

The transition state is a critical point on the reaction coordinate, and its geometry provides insight into the bond-breaking and bond-forming processes. For the decomposition of 1-phenylethyl acetate, significant elongation of the C-O bond and contraction of the C-H bond are observed in the calculated transition state structure, confirming its concerted nature. researchgate.net

Similar DFT approaches have been applied to understand other reaction types in related systems. For instance, studies on chloroacetanilide herbicides have used DFT to model the SN2 substitution of the chlorine atom by various nucleophiles, calculating activation free energies and analyzing charge distribution changes throughout the reaction. mdpi.com Likewise, the hydrolysis mechanisms of esters like p-nitrophenyl trifluoroacetate (B77799) have been explored, highlighting the role of water networks in stabilizing transition states and lowering activation energies. mdpi.com These computational models are essential for predicting reactivity and understanding the intricate details of chemical transformations. mdpi.commdpi.com

Table 1: Selected Geometric Parameters for the Thermal Decomposition of 1-Phenylethyl Acetate (DFT/B3LYP/6-31++G )**

| Parameter | Bond/Angle | Ground State (GS) | Transition State (TS) | Product (PRD) |

|---|---|---|---|---|

| Bond Length (Å) | C1-O2 | 1.46 | 2.15 | 2.94 |

| Bond Length (Å) | O2-C3 | 1.36 | 1.32 | 1.22 |

| Bond Length (Å) | C3-C4 | 1.51 | 1.45 | 1.34 |

| Bond Length (Å) | C4-H5 | 1.10 | 1.39 | 2.37 |

| Bond Length (Å) | H5-O6 | 2.58 | 1.25 | 0.97 |

| Bond Angle (°) | C1-O2-C3 | 117.0 | 90.7 | 69.9 |

| Bond Angle (°) | O2-C3-C4 | 110.8 | 116.5 | 122.3 |

| Bond Angle (°) | C3-C4-H5 | 109.8 | 97.4 | 74.3 |

Data sourced from a computational study on the thermal decomposition of 1-phenylethyl acetate. researchgate.net

DFT calculations are also crucial for determining the most stable conformations of a molecule and the energy barriers between them. Molecules with rotatable bonds, such as esters, can exist in multiple conformations. A DFT study on S-phenyl thioacetate, an analogue of phenoxyacetate (B1228835) esters, identified two stable conformers: a syn form, where the carbonyl group is on the same side of the phenyl ring, and an anti form. nih.gov

The calculations, performed at the B3LYP/6-311++G(d,p) level, showed that the syn conformer is more stable than the anti conformer, with a calculated energy difference of approximately 1.63 kcal/mol. nih.gov This energetic information is vital for understanding the molecule's behavior, as the population of each conformer at equilibrium depends on this energy difference. Such conformational analyses help in interpreting experimental spectra, where the observed signals are often a population-weighted average of the different conformers present. nih.gov This predictive power allows researchers to assess the structural preferences and energetic landscapes of ester derivatives before undertaking complex experimental syntheses.

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are indispensable for the structural verification and characterization of newly synthesized compounds like 1-phenylethyl chloroacetate. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular structure.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the nuclei. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine (CH) proton adjacent to both the phenyl group and the ester oxygen, the methyl (CH₃) protons, and the methylene (B1212753) (CH₂) protons of the chloroacetyl group.

The chemical shift (δ) and multiplicity of each signal are diagnostic. For example, the methine proton would appear as a quartet due to coupling with the three protons of the adjacent methyl group. The chemical shifts of protons in similar structural fragments from related molecules can be used for preliminary assignment.

Table 2: Comparison of Typical ¹H NMR Chemical Shifts (ppm) for Structural Fragments Related to this compound

| Compound | Phenyl Protons (Ar-H) | Methine Proton (-O-CH-Ph) | Methylene Protons (-CH₂-) | Methyl Protons (-CH₃) |

|---|---|---|---|---|

| 1-Phenylethanol (B42297) rsc.org | 7.25-7.40 (m) | 4.90 (q) | N/A | 1.50 (d) |

| 2-Chloro-1-phenylethyl acetate rsc.org | 7.30 (d) | 3.82 (dd) | N/A | N/A |

| Ethyl Chloroacetate chemicalbook.com | N/A | N/A | 4.06 (s, -COCH₂Cl), 4.25 (q, -OCH₂CH₃) | 1.31 (t) |

| Phenethyl Acetate chemicalbook.com | ~7.2-7.3 (m) | N/A | 4.29 (t, -OCH₂-), 2.95 (t, -CH₂Ph) | 2.05 (s) |

Spectra typically recorded in CDCl₃. (m = multiplet, q = quartet, d = doublet, dd = doublet of doublets, t = triplet, s = singlet)

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum of this compound would show signals for the carbonyl carbon of the ester, the carbons of the phenyl ring, the methine carbon, the methyl carbon, and the methylene carbon of the chloroacetyl group. The chemical shifts are indicative of the carbon type and its electronic environment. The carbonyl carbon, for instance, typically appears significantly downfield (around 165-175 ppm).

Vibrational spectroscopy, primarily Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending). For an ester like this compound, the most prominent and diagnostic absorption band is the strong C=O stretching vibration of the ester carbonyl group, which typically appears in the range of 1735-1750 cm⁻¹. Other key absorptions would include C-O stretching vibrations, C-H stretching from both aromatic and aliphatic parts of the molecule, and the C-Cl stretching vibration. For example, in related compounds like 2-bromo-1-phenylethyl acetate, the C=O stretch is observed around 1745 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Frequencies for Related Esters

| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |

|---|---|---|---|

| 2-Bromo-1-phenylethyl acetate rsc.org | 1745 | 1238 | 2964, 1492, 1373, 1091 |

| 2-Bromo-1-(4-bromophenyl)ethyl acetate rsc.org | 1745 | 1236 | 2962, 1489, 1371, 1070 |

Electronic spectroscopy (UV-Visible spectroscopy) provides information about the electronic transitions within a molecule. For compounds containing aromatic rings like this compound, the UV spectrum is dominated by π → π* transitions associated with the phenyl group. researchgate.net These typically result in strong absorption bands in the ultraviolet region, usually below 300 nm. The compound is expected to be transparent in the visible region of the spectrum, meaning it would appear colorless. researchgate.net

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Purity and Isomer Analysis

Chromatography is a fundamental technique for separating the components of a mixture. humanjournals.com For 1-Phenylethyl chloroacetate (B1199739), chromatographic methods are primarily employed to assess its purity by separating it from synthetic precursors or byproducts and to resolve its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful tool for the analysis of 1-Phenylethyl chloroacetate. Due to the presence of a chiral center at the alpha-carbon of the ethyl group, this compound exists as a pair of enantiomers. The separation of these enantiomers is critical in many applications and is typically achieved using chiral HPLC. phenomenex.comnih.gov

Direct chiral separations are accomplished using a chiral stationary phase (CSP). researchgate.net These phases create a chiral environment within the column, allowing for differential interaction with each enantiomer. This results in the formation of transient diastereomeric complexes that have different stabilities, leading to different retention times and thus, separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for resolving a wide range of racemic compounds and would be suitable for this purpose. nih.gov

For routine purity analysis and quantification, a standard reversed-phase HPLC method is often sufficient. sielc.comsielc.com A non-chiral column, such as a C18 column, can effectively separate this compound from other non-isomeric impurities. nih.gov Quantification is typically performed using an ultraviolet (UV) detector, leveraging the chromophore of the phenyl group.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Chiral Separation (Enantiomers) | Purity and Quantification (Achiral) |

| Column | Chiral Stationary Phase (e.g., Cellulose-based) | Reversed-Phase C18, 5 µm |

| Mobile Phase | Hexane (B92381)/Isopropanol mixture | Acetonitrile/Water mixture |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 220 nm | UV at 210 nm nih.goviteh.ai |

| Column Temp. | 25°C | Ambient or controlled 30°C |

| Injection Vol. | 10 µL | 20 µL iteh.ai |

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds. nih.govjapsonline.com It combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection provided by mass spectrometry. This method is well-suited for determining the purity of this compound and for identifying volatile byproducts or related substances in a sample. unito.itmdpi.com

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transported by a carrier gas (commonly helium) through a capillary column. nih.gov The separation of components is achieved based on their boiling points and differential interactions with the column's stationary phase. A common choice for this type of analysis is a nonpolar column, such as one with a 5% phenyl polysiloxane stationary phase. nih.gov As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical "fingerprint," allowing for definitive identification by comparison to spectral libraries. nih.gov

Table 2: Typical GC-MS Operating Conditions for Volatile Analysis

| Parameter | Typical Setting |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) nih.gov |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Injector Temp. | 250°C nih.gov |

| Oven Program | Initial 50°C, ramp to 280°C at 10°C/min |

| Ionization Mode | Electron Impact (EI), 70 eV nih.gov |

| MS Scan Range | 40-500 m/z |

| MS Source Temp. | 230°C nih.gov |

Mass Spectrometry for Structural Confirmation and Molecular Weight Determination

Mass spectrometry (MS) is an indispensable tool for elucidating the structure of organic compounds by providing information about their molecular weight and fragmentation patterns. The molecular weight of this compound (C₁₀H₁₁ClO₂) is approximately 198.64 g/mol . A key feature in its mass spectrum is the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), which results in two molecular ion peaks (M⁺ and M+2) separated by two mass units. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Upon ionization, typically via Electron Impact (EI), the molecular ion can undergo fragmentation, breaking at the weakest bonds. The analysis of these fragment ions provides valuable structural information. For this compound, fragmentation is expected to occur at the ester linkage and the benzylic position.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Structural Formula | Notes |

| 198 | [C₁₀H₁₁ClO₂]⁺• | Molecular Ion (M⁺) | The parent ion; a corresponding peak at m/z 200 for the ³⁷Cl isotope would be observed. |

| 105 | [C₈H₉]⁺ | 1-Phenylethyl cation | A highly stable benzylic carbocation, likely resulting in a prominent peak from the cleavage of the ester C-O bond. |

| 91 | [C₇H₇]⁺ | Tropylium ion | A common rearrangement product from alkylbenzene-containing compounds. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Resulting from the loss of the side chain. |

Advanced Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound within complex matrices, such as in environmental samples or during process monitoring, often requires more advanced analytical power than conventional chromatography can provide. Hyphenated techniques, which couple a separation method directly to a spectroscopic detector, offer enhanced specificity and sensitivity. humanjournals.comasdlib.orgijarnd.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. researchgate.net This technique is particularly advantageous as it can analyze a wide range of compounds, including those that are not volatile enough for GC. humanjournals.com As components elute from the HPLC column, they are ionized (e.g., via electrospray ionization, ESI) and introduced into the mass spectrometer. asdlib.org This allows for the determination of the molecular weight of each component in the separated mixture, providing an additional dimension of data for confident identification.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS) represents a significant enhancement over standard GC-MS for the analysis of highly complex volatile mixtures. unito.it This technique utilizes two different chromatographic columns in series, providing a much greater peak capacity and resolving power. The resulting data is presented as a two-dimensional chromatogram, which can resolve components that would otherwise co-elute in a single-column separation. unito.it This level of detail is invaluable for creating detailed chemical fingerprints of complex samples.

These advanced hyphenated methods are crucial for research that requires the unambiguous identification and quantification of target compounds in the presence of a multitude of other components. asdlib.orgresearchgate.net

Advanced Research Directions and Potential Academic Impact

Design and Synthesis of Novel Derivatives with Tunable Reactivity and Stereoselectivity

The chloroacetyl group in 1-phenylethyl chloroacetate (B1199739) is a versatile functional handle for the synthesis of a wide array of novel derivatives. Research in this area is focused on creating molecules with precisely controlled reactivity and stereochemical outcomes. A promising avenue of investigation is the reaction of chloroacetate esters with various nucleophiles to introduce new functionalities. For instance, the synthesis of benzothiazole derivatives has been achieved by reacting ethyl chloroacetate with 2-aminobenzothiazole or 2-mercaptobenzothiazole. derpharmachemica.comresearchgate.net This approach can be extended to 1-phenylethyl chloroacetate to generate chiral benzothiazole compounds with potential applications in medicinal chemistry.

Similarly, the synthesis of phenothiazine derivatives has been accomplished by treating phenothiazine with chloroacetyl chloride. researchgate.netnih.govnahrainuniv.edu.iq These derivatives are of interest for their potential biological activities. The use of chiral this compound in such syntheses would lead to the formation of enantiomerically enriched phenothiazine derivatives, allowing for the study of stereoselectivity in their biological interactions.

Furthermore, stereoselective aldol reactions of chloroacetate esters have been explored to create acetate (B1210297) aldol equivalents and Darzens glycidic esters. nih.gov The development of highly stereoselective methods for these reactions using this compound as a chiral substrate is a key area of future research. This would provide access to a variety of chiral building blocks for the synthesis of complex organic molecules. The dynamic kinetic resolution of α-chloro esters in asymmetric nucleophilic substitution reactions using chiral auxiliaries has also been investigated, offering a practical route to enantiomerically pure α-amino acid derivatives. researchgate.net

The exploration of these synthetic pathways will not only expand the library of available chiral compounds but also provide deeper insights into the factors governing reactivity and stereoselectivity in these systems.

Exploration in New Synthetic Methodologies and Catalysis for Chloroacetate Ester Formation

The synthesis of chloroacetate esters, including this compound, is a mature field, yet there is ongoing research into developing more efficient, sustainable, and scalable methodologies. A significant focus is on the discovery and optimization of catalysts for the esterification of chloroacetic acid. While traditional methods often rely on mineral acids like sulfuric acid, newer research has explored a variety of solid acid catalysts to circumvent issues of corrosion, catalyst separation, and waste generation. chemicalbook.com

Recent studies have demonstrated the efficacy of heterogeneous catalysts such as Amberlyst-15, a cation exchange resin, for the esterification of chloroacetic acid with various alcohols. doaj.org The use of such catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. Other promising catalysts include zinc methanesulfonate and SBA-15 supported tungstophosphoric acid, which have shown high activity and stability. epa.govresearchgate.net

In addition to catalyst development, innovative process technologies are being investigated to improve reaction efficiency. Reactive distillation, a process that combines chemical reaction and distillation in a single unit, has been successfully applied to the synthesis of ethyl chloroacetate. researchgate.net This technique continuously removes water, a byproduct of the esterification, thereby shifting the reaction equilibrium towards the product and achieving high conversion rates. Similarly, reactive chromatography is being explored as a method for the continuous production of ethyl chloroacetate, where a solid catalyst also acts as an adsorbent to separate the products. acs.orgresearchgate.net These advanced methodologies offer significant advantages in terms of energy efficiency and process intensification.

| Catalyst | Alcohol | Key Findings | Yield (%) |

|---|---|---|---|

| Sulfuric Acid | Ethanol | Traditional method, effective but with separation and waste issues. chemicalbook.com | 85 |

| Amberlyst-15 | Various | Heterogeneous catalyst, reusable, and facilitates high yield and selectivity. doaj.org | Up to 98 |

| Zinc Methanesulfonate | Isopropanol | Good catalytic activity and reusability. epa.gov | 96.2 |

| SBA-15 Supported Tungstophosphoric Acid | n-Butanol | Stable and effective solid acid catalyst. researchgate.net | >98 |

Theoretical Advancements in Understanding Structure-Reactivity Relationships and Chiral Induction

Computational chemistry offers powerful tools to gain a deeper understanding of the factors that govern the reactivity and stereoselectivity of chemical reactions. For this compound, theoretical studies can provide valuable insights into its structure-reactivity relationships and the mechanisms of chiral induction. While specific computational studies on this compound are still emerging, research on related α-halogenated carbonyl compounds provides a foundation for future investigations.

For example, computational studies on the reactivity of α-halogenated ketones have shown that conformational effects can significantly influence their reactivity towards nucleophiles. beilstein-journals.org Similar studies on this compound could elucidate the preferred conformations and how they impact the accessibility of the carbonyl carbon and the α-carbon to incoming reagents. Density Functional Theory (DFT) calculations can be employed to model the transition states of its reactions, providing insights into the energy barriers and the origins of stereoselectivity. nih.govrsc.org Such studies are crucial for the rational design of new reactions and catalysts with improved performance.

Understanding the mechanism of chiral induction is a central theme in asymmetric synthesis. Theoretical models are being developed to explain how chirality is transferred from a catalyst or a chiral auxiliary to the product. acs.orgacs.org In the case of reactions involving this compound, computational models can be used to investigate the non-covalent interactions between the chiral 1-phenylethyl group and the reactants in the transition state. These interactions, including steric hindrance and electrostatic interactions, are often the key determinants of the stereochemical outcome. By modeling these subtle interactions, it may be possible to predict the enantioselectivity of reactions and to design new chiral auxiliaries and catalysts with enhanced stereocontrol.

Furthermore, quantitative structure-property relationship (QSPR) models can be developed based on computational data to predict the reactivity and other properties of novel this compound derivatives. nih.gov These models can accelerate the discovery of new compounds with desired characteristics, reducing the need for extensive experimental screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.